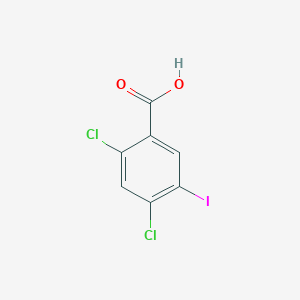

2,4-Dichloro-5-iodobenzoic acid

概要

説明

2,4-Dichloro-5-iodobenzoic acid is a useful research compound. Its molecular formula is C7H3Cl2IO2 and its molecular weight is 316.9. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Wastewater Treatment and Environmental Applications

- Electrochemical Degradation for Water Treatment : Research on the electrochemical oxidation of dihydroxybenzoic acid (which shares structural similarities with 2,4-Dichloro-5-iodobenzoic acid) at a platinized titanium electrode has shown potential for wastewater treatment. This process leads to the conversion of pollutants and a decrease in Total Organic Carbon (TOC) (de Lima Leite et al., 2003).

Chemical Synthesis and Industrial Applications

- Synthesis of Fluorobenzoic Acid : A study reported the kilogram-scale synthesis of 2,4-Dichloro-5-fluorobenzoic acid using a continuous-flow process. This process offers advantages like higher yield, less reagent consumption, and enhanced safety (Guo et al., 2018).

- Use in Hypervalent Iodine Chemistry : m-Iodosylbenzoic acid, a derivative of this compound, has been used in the iodo-functionalization of alkenes and alkynes. This method allows for easy isolation of products and recovery of unreacted starting materials (Yusubov et al., 2008).

Agricultural and Plant Research

- Impact on Plant Growth and Antioxidant Activity : A study explored the effect of iodobenzoates (similar in structure to this compound) on tomato seedlings. It was found that these compounds influenced iodine accumulation and modified the antioxidative potential of the plants (Halka et al., 2020).

Pharmaceutical and Medicinal Chemistry

- Synthesis of Antibacterial Agents : Research has been conducted on the synthesis of new fluorine-containing thiadiazolotriazinones using 2,4-dichloro-5-fluorophenyl groups, which are structurally related to this compound. These compounds exhibited promising antibacterial activities (Holla et al., 2003).

Material Science and Electronic Applications

- Modification of Conductive Polymers : A study on the modification of poly(3,4-ethylenedioxythiophene) with halobenzoic acids (related to this compound) demonstrated significant improvements in conductivity, which is relevant for applications in organic electronics (Tan et al., 2016).

作用機序

Target of Action

It’s known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors .

Mode of Action

Benzylic compounds, like this one, are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function .

Biochemical Pathways

Benzoic acid derivatives are known to interact with various biochemical pathways, potentially affecting a wide range of biological processes .

Pharmacokinetics

The bioavailability of such compounds can be influenced by factors such as their solubility, stability, and the presence of functional groups that can interact with biological molecules .

Result of Action

It’s known that benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichloro-5-iodobenzoic acid. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .

特性

IUPAC Name |

2,4-dichloro-5-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2IO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEQDEIBFPXXBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959762-87-9 | |

| Record name | 2,4-dichloro-5-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2905324.png)

![N-cyclohexyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2905327.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2905329.png)

![6-methyl-4-oxo-N-[2-(2-thienyl)ethyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2905330.png)

![N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2905331.png)

![6-Isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2905337.png)

![2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2905338.png)

![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2905345.png)